molecular formula C16H11FN2O3S B2613725 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide CAS No. 892854-22-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide

Cat. No. B2613725
CAS RN: 892854-22-7
M. Wt: 330.33
InChI Key: ZIENIODBGODYRO-UHFFFAOYSA-N
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Description

“N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C16H11FN2O3S . It is a derivative of benzothiazole, which is a heterocyclic compound that is part of many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves a multistep process from readily available starting materials . The exact steps and conditions for the synthesis are not provided in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring fused with a dioxino ring, with a fluorobenzamide group attached . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources . These properties can be determined experimentally or estimated using computational methods.

Scientific Research Applications

Antibacterial Properties

This compound has demonstrated antibacterial activity against both Bacillus subtilis and Escherichia coli . Specifically, it inhibited bacterial biofilm growth by approximately 60.04% for B. subtilis and was the second most active against E. coli .

Enzyme Inhibition

The studied compounds, including this one, exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in various biological processes, making this compound relevant for enzyme-related research .

Therapeutic Potential

The chiral motif of 2,3-dihydro-1,4-benzodioxane , to which this compound belongs, is widely used in various biologically active natural products and therapeutic agents. The absolute configuration of the C2 stereo center significantly influences its biological activity. Researchers have explored several 1,4-benzodioxanes for their therapeutic potential .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-10-3-1-2-9(6-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-5-4-21-12/h1-3,6-8H,4-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIENIODBGODYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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